

# 2-bromoacetamide disinfection byproduct toxicity comparison

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## Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

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## Toxicity Comparison of DBPs

The table below summarizes quantitative toxicity data for **2-bromoacetamide** and other selected DBPs, highlighting its high relative potency.

Table 1: Comparative Toxicity of Disinfection Byproducts

DBP Compound	Chemical Class	Genotoxicity (PEL <sub>1.5</sub> in mM) [1]	Developmental Toxicity (Zebrafish LC <sub>50</sub> in mg/L) [2]	In Vitro Genotoxic Potency (GP in μM) [1]	Toxicity Insights
2-Bromoacetamide (BAcAm)	Haloamide (Nitrogenous)	1.051 x 10 <sup>-6</sup>	17.74	36.8	High developmental toxicity; potent genotoxicity
N-Nitrosodimethylamine (NDMA)	Nitrosamine	7.065 x 10 <sup>-8</sup>	-	220	Extremely potent genotoxin; carcinogenic

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Bromoacetic Acid	Haloacetic Acid (Carbonaceous)	4.028 x 10 <sup>-4</sup>	-	17	High cytotoxic and genotoxic potency
Iodoacetic Acid	Haloacetic Acid (Carbonaceous)	3.240 x 10 <sup>-5</sup>	-	8.7	One of the most potent genotoxins among HAAs
Sodium Bromate	Oxyhalide	5.451 x 10 <sup>-6</sup>	-	-	Oxidative stress-mediated genotoxicity; carcinogenic
Chloroacetamide	Haloamide (Nitrogenous)	2.071 x 10 <sup>-6</sup>	38.44	1380	Less toxic than its brominated analog, BAcAm
Iodoacetamide	Haloamide (Nitrogenous)	-	28.82	-	Less developmentally toxic than BAcAm
Dibromoacetonitrile	Halonitrile (Nitrogenous)	7.155 x 10 <sup>-4</sup>	-	47.1	Genotoxic and carcinogenic

### Key Comparisons:

- **Among Haloamides:** **2-Bromoacetamide** (BAcAm) shows significantly **higher developmental toxicity** than iodoacetamide (IAcAm) and chloroacetamide (CAcAm) in zebrafish, with a toxicity rank order of **BAcAm > IAcAm > CAcAm** based on LC<sub>50</sub> values [2].
- **Genotoxicity:** BAcAm's genotoxic potency (PEL<sub>1.5</sub>) is higher than that of many carbonaceous DBPs like bromoacetic acid and some other haloamides like chloroacetamide, though it is less potent than the strongly carcinogenic N-Nitrosodimethylamine (NDMA) [1].
- **Nitrogenous vs. Carbonaceous DBPs:** Nitrogenous DBPs (N-DBPs), including haloamides like BAcAm and halonitriles, are generally **more genotoxic and developmentally toxic** than the commonly regulated

carbonaceous DBPs (e.g., THMs, HAAs) [3] [1].

## Detailed Experimental Protocols

Understanding the methodologies behind the key data is crucial for evaluation and replication.

### 1. Protocol: Assessing Oocyte Maturation Defects (Mouse & Human) [4]

- **Objective:** To investigate the toxic effects of BAcAm on mammalian oocyte quality and maturation.
- **In Vitro Culture System:** Mouse and human germinal vesicle (GV) oocytes were collected and cultured in vitro with specific concentrations of BAcAm.
- **Key Endpoints Measured:**
  - **First Polar Body Extrusion (PBE):** A key indicator of successful oocyte maturation.
  - **Spindle Organization:** Analyzed using immunofluorescence staining and confocal microscopy to detect cytoskeletal defects.
  - **Embryo Development:** Post-fertilization, the competence of treated oocytes to develop into embryos was assessed.
  - **Single-Cell RNA Sequencing (scRNA-seq):** Identified differentially expressed genes (DEGs) to uncover affected pathways.
- **Mechanism Identification:** Gene Ontology (GO) analysis of DEGs revealed significant enrichment in pathways related to cytoskeleton, oxidative stress, and mitochondrial function, with follow-up experiments confirming primary disruption to the microtubule and actin cytoskeleton.

### 2. Protocol: Developmental Toxicity in Zebrafish [2]

- **Objective:** To evaluate the developmental toxicity of monohaloacetamides (CAcAm, BAcAm, IAcAm).
- **Exposure Model:** Wild-type zebrafish embryos were exposed to a concentration range (2.5 to 80.0 mg/L) of each monoHAcAm from 4 hours post-fertilization (hpf) until 120 hpf.
- **Key Endpoints Measured:**
  - **Lethality (LC<sub>50</sub>):** Calculated based on mortality.
  - **Morphological Malformations (EC<sub>50</sub>):** Incidence and severity of abnormalities.
  - **Hatching Rate & Time:** Recorded at 24, 48, 72, 96, and 120 hpf.
  - **Locomotor Behavior:** At 120 hpf, larval movement was tracked under alternating light-dark cycles to assess neurodevelopmental effects.

### 3. Protocol: Mechanistic Genotoxicity Profiling (Toxicogenomics) [1]

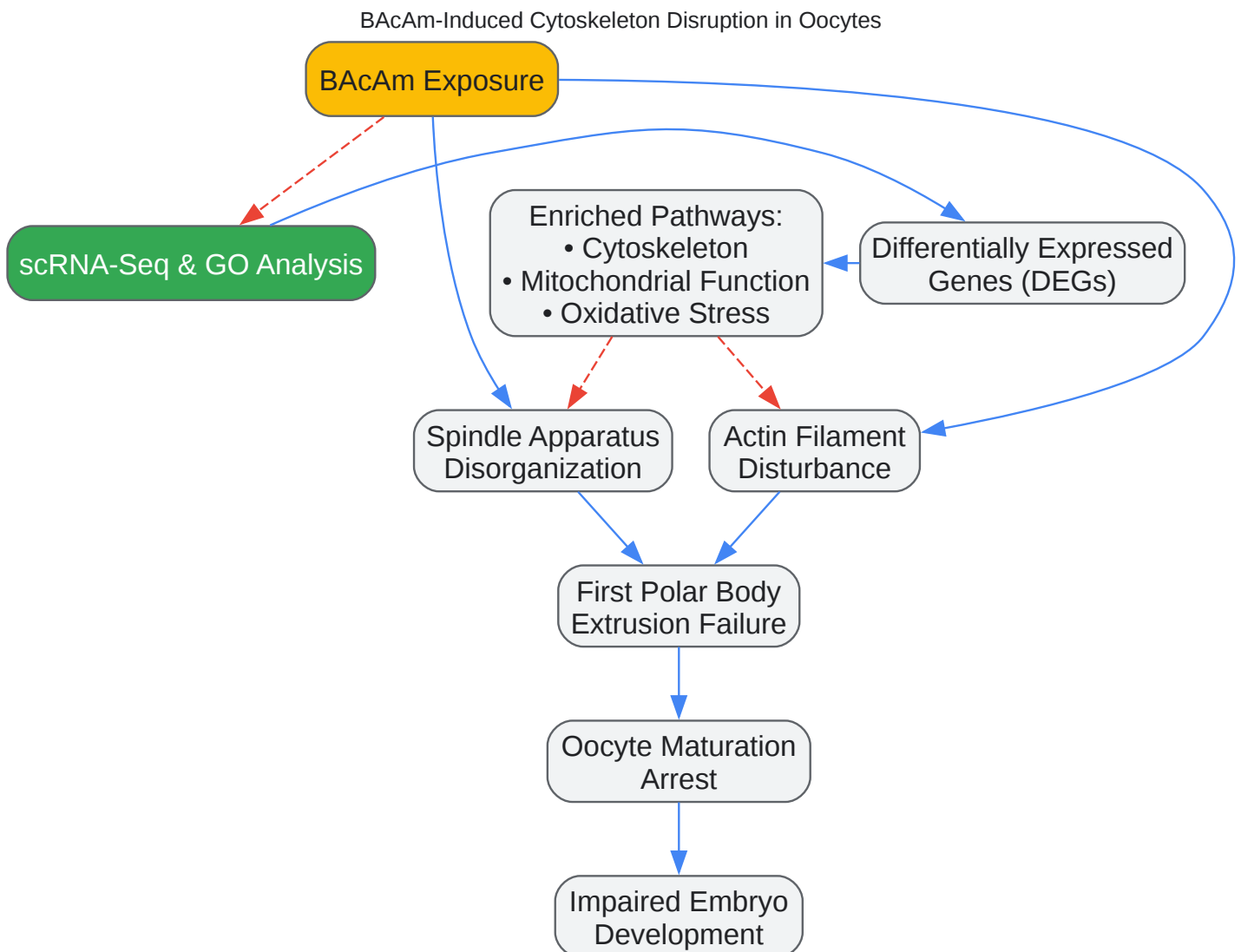
- **Objective:** To perform a mechanistic genotoxicity assessment and classification of 20 different DBPs.
- **Cell-Based Assay:** A library of 38 GFP-fused yeast strains, each expressing a protein indicative of a specific DNA damage repair pathway, was used.
- **Exposure:** Yeast strains were exposed to a 6-log concentration range of each DBP to determine subcytotoxic doses.

- **Analysis:** Real-time protein expression profiling was monitored via GFP signals. A quantitative endpoint, the Protein Expression Level Index (PELI), was calculated to reflect the genotoxic potency and classify DBPs based on their specific DNA damage mechanisms (e.g., oxidative damage, alkylation).

## Mechanisms of Toxicity and Signaling Pathways

The high toxicity of **2-bromoacetamide** is driven by its ability to disrupt critical cellular structures and functions.

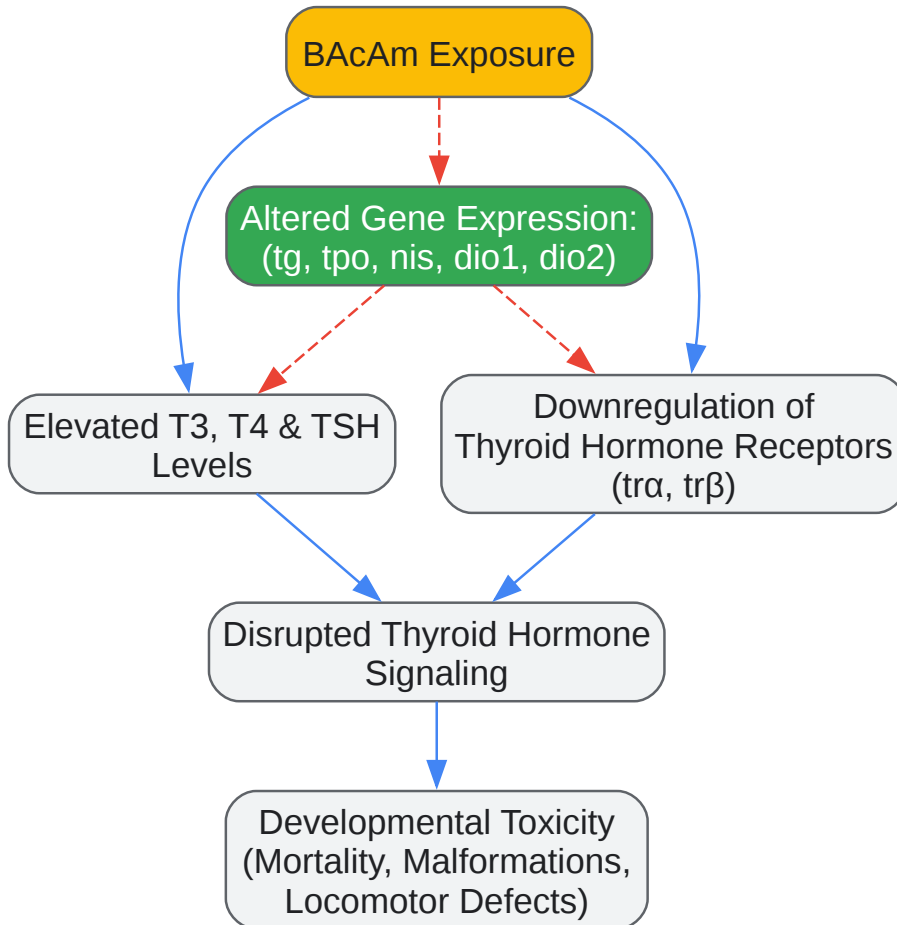
**1. Primary Mechanism: Cytoskeleton Disruption in Oocytes** BAcAm exposure primarily impairs oocyte maturation by disrupting the microtubule and actin cytoskeleton, which is critical for chromosome separation and cell division [4]. The following diagram illustrates this pathway and the experimental workflow used to discover it.



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**2. Endocrine Disruption via Thyroid Hormone Pathways** In zebrafish embryos, BAcAm induces developmental toxicity by disrupting thyroid hormone (TH) homeostasis, a crucial system for proper growth and neurological development [5].

BAcAm Disruption of Thyroid Hormone Homeostasis



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## Interpretation and Research Implications

- **Regulatory and Research Focus:** The data underscores that emerging nitrogenous DBPs like **2-bromoacetamide** often pose greater toxicological risks than the commonly regulated carbonaceous DBPs, suggesting a need to shift regulatory and research focus towards these N-DBPs [3] [1] [6].
- **Mechanistic Insights:** The primary mechanisms—cytoskeleton disruption and endocrine interference—provide valuable data for designing safer disinfectants and treatment processes that minimize the formation of such highly toxic byproducts.

- **Model Translation:** The consistent findings across diverse models (mouse, human, zebrafish) strengthen the evidence for BAcAm's toxicity and highlight the relevance of these models for human health risk assessment.

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